2,4-Dimethyl-1-acryloylbenzene
Description
2,4-Dimethyl-1-acryloylbenzene is an aromatic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 4-positions and an acryloyl group (CH₂=CH–CO–) at the 1-position. Its molecular formula is C₁₁H₁₂O, and it typically exists as a colorless to pale-yellow liquid under standard conditions. The acryloyl group confers reactivity typical of α,β-unsaturated ketones, enabling participation in conjugate addition reactions and polymerization. The methyl substituents introduce steric hindrance, which may modulate reaction kinetics and solubility.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3 |
InChI Key |
YQWQQFJWRMEYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The most relevant structural analog within the provided evidence is 3,4-Dihydroxybenzeneacrylic acid (Caffeic Acid) . Below is a comparative analysis:
Detailed Analysis
Functional Group Influence :
- The acryloyl group in this compound renders it reactive toward nucleophiles (e.g., in Michael additions) and free-radical polymerization. In contrast, Caffeic Acid’s acrylic acid moiety and hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents and facilitating roles in antioxidant or chelation processes .
Steric and Electronic Effects :
- The methyl groups in this compound increase hydrophobicity and steric bulk, reducing solubility in water. Caffeic Acid’s hydroxyl groups promote hydrogen bonding, making it biologically active in antioxidant and anti-inflammatory contexts .
Industrial vs. Biological Applications: While this compound is suited for synthetic chemistry (e.g., as a monomer for polyacrylates), Caffeic Acid is utilized in pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
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